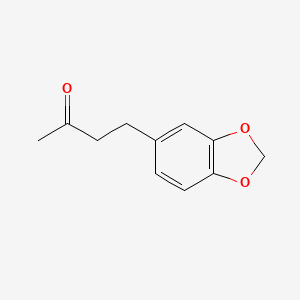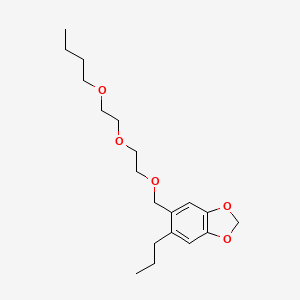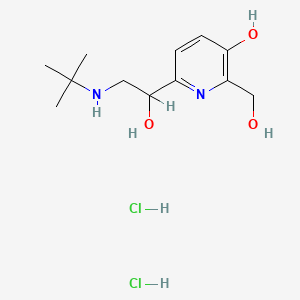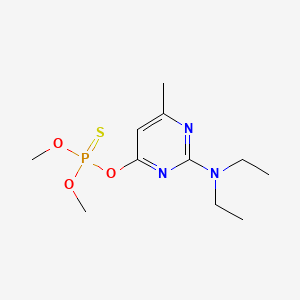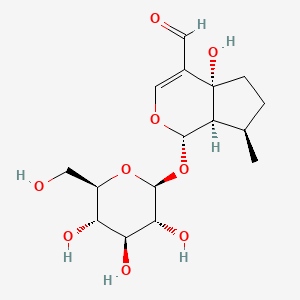
Yuheinoside
Vue d'ensemble
Description
Yuheinoside is a natural compound derived from a variety of plants and fungi. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidative, anti-tumor, and anti-allergic effects. It has also been reported to possess an immunomodulatory effect. Yuheinoside has been used in traditional Chinese medicine for centuries and is currently being studied for its potential therapeutic applications. In
Applications De Recherche Scientifique
Occurrence and Distribution
Plantarenaloside is an iridoid monoterpenoid . Iridoids are widespread in the angiosperm plant families and are preferentially synthesized by the eudicots of Asterid clade . They are also synthesized by monocots . About sixty plant families have been reported to produce iridoids of diverse skeletal structures .
Major Constituent in Plants
Plantarenaloside is a major constituent in certain plants. For instance, it was found to be the major constituent in the shoots of Incarvillea emodi, accounting for 6.78% in terms of dry weight of plant powder .
Chemotaxonomic Value
Within the genus Plantago, subg. Psyllium is characterized by the accumulation of the iridoids plantarenaloside and bartsioside . Both compounds are of chemotaxonomic value, as they are typical only of subg. Psyllium within Plantago . The distribution of plantarenaloside within subg. Psyllium suggests the heterogeneity of this taxon .
Neurotropic Compound
Plantarenaloside is a neurotropic compound . Neurotropic compounds are those that affect the nervous system. However, the specific effects and potential applications of plantarenaloside as a neurotropic compound need further research.
Antibacterial Compound
Plantarenaloside is found alongside boschnaloside, a strong antibacterial compound, in Incarvillea emodi . While it’s not explicitly stated that plantarenaloside itself has antibacterial properties, its co-occurrence with boschnaloside could suggest potential antibacterial applications.
Mécanisme D'action
Target of Action
Plantarenaloside, also known as Yuheinoside, is an iridoid glucoside . Iridoids are a type of monoterpenes that are prevalent in the angiosperm plant families The primary targets of Plantarenaloside are not well-documented in the literature
Mode of Action
They are involved in various biological processes such as anti-inflammatory, anti-tumor, and hepatoprotective activities
Biochemical Pathways
Iridoids are known to affect various biological pathways related to inflammation, cancer, and liver diseases . More research is needed to understand the specific pathways influenced by Plantarenaloside.
Pharmacokinetics
Understanding these properties is crucial for predicting the bioavailability of the compound, its distribution within the body, its metabolism, and its excretion
Result of Action
Iridoids, the class of compounds to which plantarenaloside belongs, are known to have various biological effects such as anti-inflammatory, anti-tumor, and hepatoprotective activities . More research is needed to understand the specific effects of Plantarenaloside at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Plantarenaloside. Factors such as temperature, light, soil composition, and water availability can affect the biosynthesis and accumulation of iridoids in plants . These factors can potentially influence the concentration of Plantarenaloside in the plant tissues, thereby affecting its efficacy and stability.
Propriétés
IUPAC Name |
(1S,4aR,7R,7aR)-4a-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O9/c1-7-2-3-16(22)8(4-17)6-23-14(10(7)16)25-15-13(21)12(20)11(19)9(5-18)24-15/h4,6-7,9-15,18-22H,2-3,5H2,1H3/t7-,9-,10+,11-,12+,13-,14+,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCRICPXIMDIGF-FHZCTKOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@]2([C@@H]1[C@@H](OC=C2C=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00993185 | |
| Record name | 4-Formyl-4a-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00993185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Plantarenaloside | |
CAS RN |
72396-01-1 | |
| Record name | Plantarenaloside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072396011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Formyl-4a-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00993185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PLANTARENALOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N6D873D7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








